1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine
Description
Properties
IUPAC Name |
1-(4-thiophen-2-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPBHPBBSDXKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine, a compound with a thiophene moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer effects, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiophene ring attached to a phenyl group and an ethanamine backbone. This configuration is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its antiproliferative effects against various cancer cell lines using assays such as MTT and caspase activation assays.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Carcinoma) | 8.107 | Induction of apoptosis via caspase activation |
| A549 (Lung Carcinoma) | 5.0 | Inhibition of ERK1/2 signaling pathway |
| HeLa (Cervical Cancer) | 3.8 | Disruption of microtubule assembly |
Findings : The compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent. Notably, it induced apoptosis through the activation of caspases 3, 8, and 9, which are critical mediators in the apoptotic pathway .
The biological activity of this compound appears to be linked to several mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit the ERK1/2 signaling pathway, which is often dysregulated in cancer cells.
- Apoptosis Induction : Activation of caspases suggests that the compound triggers programmed cell death in cancerous cells.
- Microtubule Disruption : Similar to known chemotherapeutic agents like paclitaxel, it may interfere with microtubule dynamics, leading to cell cycle arrest.
Cytotoxicity Studies
In addition to anticancer effects, the cytotoxic profile of this compound was assessed on normal cell lines to evaluate selectivity.
Table 2: Cytotoxicity on Normal Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| Skin Fibroblasts | >50 | Non-toxic at therapeutic concentrations |
| Hepatocytes | >50 | Safe for liver cells |
| Neurons | >50 | Minimal toxicity observed |
: The compound demonstrated low toxicity towards normal cells, suggesting a favorable therapeutic index for further development as an anticancer agent .
Case Studies and Clinical Implications
While preclinical data are promising, clinical studies are necessary to validate these findings. Future research should focus on:
- In vivo efficacy : Testing in animal models to assess pharmacokinetics and therapeutic effectiveness.
- Combination therapies : Evaluating synergistic effects with existing chemotherapeutics.
- Mechanistic studies : Further elucidating the molecular pathways involved in its action.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- The compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it versatile for creating derivatives with specific properties.
Reactions and Mechanisms
- Oxidation : The thiophene ring can be oxidized to produce sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction : Nitro groups can be reduced to amines using lithium aluminum hydride or palladium on carbon.
- Substitution Reactions : Electrophilic substitution can yield various substituted thiophenes depending on the electrophile used.
Biological Applications
Potential Antimicrobial and Anticancer Properties
- Research indicates that 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine may exhibit antimicrobial and anticancer activities. Its structural similarity to known bioactive compounds suggests potential interactions with biological targets, such as enzymes involved in cell proliferation.
Mechanism of Action
- The compound may inhibit specific enzymes or receptors, leading to modulation of biological pathways. This characteristic makes it a candidate for further investigation in medicinal chemistry.
Medical Applications
Therapeutic Agent Exploration
- Due to its unique structure, the compound is being explored as a potential therapeutic agent. Its interactions at the molecular level could provide insights into developing new drugs targeting various diseases.
Industrial Applications
Organic Electronics
- This compound is utilized in the development of organic semiconductors. Its properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are critical components in modern electronic devices.
Comparison with Similar Compounds
Thiophene-Containing Derivatives
Compounds with thiophene moieties exhibit unique electronic and optical properties. Below is a comparative analysis:
Key Findings :
- The para-substitution in This compound enables extended conjugation compared to ortho/meta isomers, enhancing electronic delocalization.
- Ag/AgCl), making it superior for electrochromic applications .
Halogen-Substituted Derivatives
Electron-withdrawing groups (EWGs) like halogens alter electronic properties:
Key Findings :
- Halogen substituents reduce amine basicity and increase lipophilicity, contrasting with the electron-rich thiophene in the target compound.
- Trifluoromethyl derivatives (e.g., ) are common in drug design due to metabolic stability, whereas thiophene-containing amines may prioritize electronic applications.
Methoxy and Alkyl-Substituted Derivatives
Electron-donating groups (EDGs) enhance electron density:
Key Findings :
- Methoxy groups improve solubility and reactivity in nucleophilic reactions compared to thiophene-containing amines.
- The target compound’s thiophene may offer superior charge transport in materials science vs. methoxy’s medicinal applications.
Sulfur-Containing Derivatives
Sulfur-based substituents vary in oxidation state and electronic effects:
Key Findings :
Heterocyclic Derivatives
Heterocycles introduce diverse functionalities:
Key Findings :
- Imidazole derivatives () offer hydrogen-bonding capability, unlike thiophene’s non-polar nature.
- Oxadiazoles () provide structural rigidity but lack the conjugation benefits of thiophene.
Q & A
Basic: What are the recommended synthetic routes for 1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine?
Methodological Answer:
A common approach involves reductive amination of 4-(thiophen-2-yl)benzaldehyde with ammonium acetate or methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol at room temperature . For industrial-scale synthesis, catalytic hydrogenation (H₂, Pd/C) under pressurized conditions may optimize yield and purity. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the amine product.
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- HPLC Analysis : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30) at 254 nm to assess purity (>95%) .
- Spectroscopic Characterization :
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Hazard Identification : Classified under GHS as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Storage : Store in a cool, dry place under inert gas (N₂/Ar) to prevent oxidation. Avoid contact with strong acids or oxidizing agents .
Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Methodological Answer:
For enantiomers like (R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine, use chiral chromatography with a Chiralpak IA or IB column (hexane/isopropanol, 90:10) at 1.0 mL/min. Alternatively, derivatization with a chiral resolving agent (e.g., Mosher’s acid chloride) followed by HPLC can separate diastereomers .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack.
- Molecular Dynamics Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics for SN2 pathways .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in receptor-binding assays may arise from:
- Stereochemical Variations : Ensure enantiopure samples are used, as racemic mixtures can exhibit mixed pharmacological profiles .
- Assay Conditions : Validate results across multiple platforms (e.g., radioligand binding vs. functional cAMP assays).
- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsome assays to confirm in vitro vs. in vivo discrepancies .
Advanced: What strategies optimize regioselectivity in electrophilic aromatic substitution reactions?
Methodological Answer:
- Directing Group Effects : The ethylamine chain acts as a meta-directing group, while the thiophene ring directs electrophiles to its α-position. Use HNO₃/H₂SO₄ for nitration to target the thiophene ring, or Friedel-Crafts acylation (AlCl₃, acetyl chloride) for benzene ring functionalization .
- Temperature Control : Lower temperatures (−10°C) favor thiophene substitution, while higher temperatures (25°C) enhance benzene ring reactivity.
Advanced: How to design stability studies for this compound under varying pH conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers (pH 7.4 PBS) at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts (e.g., formation of Schiff bases or sulfoxides) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
- X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms.
- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to detect polymorphic transitions.
- Solid-State NMR : Resolve differences in molecular packing via ¹³C cross-polarization magic-angle spinning (CP/MAS) .
Advanced: How to assess the compound’s potential as a ligand in transition-metal catalysis?
Methodological Answer:
- Coordination Studies : Titrate the compound with Pd(OAc)₂ or CuCl in DMSO-d₆ and monitor shifts in ¹H NMR (e.g., amine proton downfield shifts indicate metal coordination).
- Catalytic Screening : Test Suzuki-Miyaura coupling (aryl bromide + phenylboronic acid) to evaluate catalytic efficiency. Compare turnover numbers (TON) with standard ligands like PPh₃ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
